REACTION_CXSMILES
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C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:13][CH2:12]2)=[CH:7][CH:6]=1)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH:11]1([C:8]2[CH:7]=[CH:6][C:5]([CH2:4][OH:3])=[CH:10][CH:9]=2)[CH2:13][CH2:12]1 |f:1.2.3.4.5.6|
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Name
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Quantity
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2.46 g
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Type
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reactant
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Smiles
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C(C)OC(C1=CC=C(C=C1)C1CC1)=O
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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Quantity
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250 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 2 h excess lithium aluminum hydride was quenched
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Duration
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2 h
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Type
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ADDITION
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Details
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by adding EtOAc dropwise
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Type
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TEMPERATURE
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Details
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The reaction was warmed to 25° C.
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Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Type
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ADDITION
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Details
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Water (200 mL) and a few drops of HCl(aq, 6N) were added
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (3×100 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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The filtrate was removed in vacuo
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Type
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CUSTOM
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Details
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the remaining residue was purified by flash column chromatography (hexane:EtOAc 40:60)
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Name
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Type
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product
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Smiles
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C1(CC1)C1=CC=C(C=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |